Technical Guide: 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6)
Technical Guide: 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6)
Structural Dynamics, Synthesis, and Pharmaceutical Utility
Executive Summary
2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) represents a critical scaffold in medicinal chemistry, functioning as a "privileged structure" due to its ability to mimic nucleobases and engage in multipoint hydrogen bonding. Often encountered as a stable metabolite of 2-amino-4,6-dimethoxypyrimidine or as a synthetic intermediate for sulfonamides and kinase inhibitors, its utility is defined by its tautomeric duality. This guide provides a rigorous technical analysis of its physicochemical behavior, validated synthetic pathways, and analytical characterization, tailored for drug development professionals.
Part 1: Chemical Identity & Structural Dynamics[1]
The reactivity of CAS 59081-28-6 is governed by the equilibrium between its lactam (pyrimidinone) and lactim (pyrimidinol) forms. While the IUPAC name suggests a hydroxyl group at position 4, experimental evidence in polar solvents (DMSO,
Key Chemical Identifiers:
-
CAS Number: 59081-28-6
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IUPAC Name: 2-Amino-6-methoxypyrimidin-4-ol
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Synonyms: 2-Amino-6-methoxy-4(3H)-pyrimidinone; 6-Methoxyisocytosine.
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Molecular Formula:
-
Molecular Weight: 141.13 g/mol
Tautomeric Equilibrium (Mechanism)
Understanding this equilibrium is vital for docking studies (kinase binding pockets) and alkylation reactions. The N3-protonated keto form presents a distinct hydrogen bond donor/acceptor profile compared to the enol form.
Figure 1: Tautomeric equilibrium between the keto (N3-H) and enol (O-H) forms.[1] The keto form typically predominates in neutral aqueous media.
Part 2: Physicochemical Properties[1][3]
The solubility profile of CAS 59081-28-6 is characteristic of high-melting pyrimidines: strong intermolecular hydrogen bonding leads to a stable crystal lattice that resists dissolution in non-polar solvents.
| Property | Value / Description | Technical Insight |
| Melting Point | > 280°C (Decomp.) | Indicates strong crystal lattice energy via intermolecular H-bonds (N-H···O=C). |
| pKa (Predicted) | ~3.8 (N1), ~9.5 (OH/NH) | Amphoteric nature. Soluble in strong acid (protonation at N1) and strong base (deprotonation of N3/O). |
| LogP | -0.65 (approx.) | Highly polar; low lipophilicity limits passive membrane permeability without formulation. |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Poor water solubility requires pH adjustment or co-solvents (DMSO, DMF) for assays. |
| Solubility (DMSO) | Moderate (> 20 mg/mL) | Preferred solvent for stock solutions in biological screening. |
| UV Max | ~265 nm (MeOH) | Characteristic |
Part 3: Synthetic Pathways & Process Chemistry[4][5][6]
For research and scale-up, the synthesis of CAS 59081-28-6 typically avoids direct cyclization (which yields mixtures) and instead utilizes the modification of symmetrical precursors.
Validated Protocol: Hydrolysis of 2-Amino-4-chloro-6-methoxypyrimidine
This route is preferred for its regioselectivity, avoiding the formation of N-methylated byproducts common in direct methylation strategies.
Reagents:
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Precursor: 2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5)[2]
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Reagent: Sodium Hydroxide (aqueous, 2M) or HCl (acidic hydrolysis)
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Solvent: 1,4-Dioxane or Water
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 eq of 2-amino-4-chloro-6-methoxypyrimidine in 1,4-dioxane/water (1:1 v/v).
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Hydrolysis: Add 2.5 eq of NaOH (2M). Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
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Monitoring: Monitor via HPLC (see Part 5). Disappearance of the chloro-starting material (RT ~5.5 min) and appearance of the hydroxyl product (RT ~2.1 min).
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Work-up (Critical): Cool to room temperature. Carefully acidify to pH 5–6 using glacial acetic acid.
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Why pH 5-6? This is the isoelectric point region where the zwitterionic character minimizes solubility, forcing precipitation.
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Purification: Filter the resulting white precipitate. Wash with cold water (to remove salts) and cold ethanol. Recrystallize from DMF/Water if high purity (>99%) is required.
Figure 2: Synthetic workflow via nucleophilic aromatic substitution (
Part 4: Pharmaceutical Applications[1][2][6][9]
1. Kinase Inhibitor Scaffold
The 2-amino-pyrimidin-4-one motif functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.
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Mechanism: The N1 and 2-Amino groups often form a "hinge-binding" interaction with the backbone residues of kinase active sites (e.g., FGFR4, CDK families).
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Modification: The 6-methoxy group provides a vector for solubilizing groups or hydrophobic interactions within the selectivity pocket.
2. Metabolite Standards
In the development of sulfonylurea herbicides (e.g., Chlorimuron-ethyl) or sulfonamide antibiotics (e.g., Sulfamonomethoxine), the pyrimidine ring is often cleaved or modified metabolically.
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Role: CAS 59081-28-6 serves as an authentic standard for identifying "O-demethylated" or "hydrolyzed" metabolites during ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Part 5: Analytical Protocols
To ensure data integrity, the following self-validating HPLC method is recommended. This method separates the target from its common impurities (dimethoxy analog and chloro-precursor).
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (amide) |
| Retention Times | Target (CAS 59081-28-6): ~2.5 min Chloro-precursor: ~6.8 min Dimethoxy-analog: ~5.2 min |
NMR Characterization (
- 10.5 ppm (s, 1H): Broad singlet, N3-H (indicates keto form).
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6.4 ppm (s, 2H): Amino group (
). - 4.8 ppm (s, 1H): C5-H (aromatic proton).
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3.7 ppm (s, 3H): Methoxy group (
).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one (Analogous Tautomerism Data). Retrieved from [Link]
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AlzChem Group (2025). 2-Amino-4-chloro-6-methoxypyrimidine (Precursor Data). Retrieved from [Link]
